molecular formula C14H15N3O3 B14040747 5-Methylcytosin-1-yl-acetic acid benzyl ester

5-Methylcytosin-1-yl-acetic acid benzyl ester

Cat. No.: B14040747
M. Wt: 273.29 g/mol
InChI Key: CNNPJQKGSQBZOH-UHFFFAOYSA-N
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Description

5-Methylcytosin-1-yl-acetic acid benzyl ester is a derivative related to peptide nucleic acids (PNA). It is primarily used in scientific research and is not intended for human use .

Preparation Methods

The synthesis of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves several steps. The compound is typically synthesized through a series of chemical reactions that include the esterification of 5-Methylcytosin-1-yl-acetic acid with benzyl alcohol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process

Chemical Reactions Analysis

5-Methylcytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methylcytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved include the inhibition of specific enzymes and the modulation of gene expression .

Comparison with Similar Compounds

5-Methylcytosin-1-yl-acetic acid benzyl ester is unique due to its specific structure and properties. Similar compounds include:

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

benzyl 2-(4-amino-5-methyl-2-oxopyrimidin-1-yl)acetate

InChI

InChI=1S/C14H15N3O3/c1-10-7-17(14(19)16-13(10)15)8-12(18)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,15,16,19)

InChI Key

CNNPJQKGSQBZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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